HM03

HSPA5 ATPase Enzymatic inhibition

Researchers studying ER stress and the unfolded protein response (UPR) often face off-target effects from pan-HSP70 inhibitors. HM03 addresses this by selectively targeting HSPA5 (BiP/Grp78) ATPase activity (IC50=2.1 μM) without binding HSPA1A or HSPA8. - Enables HSPA5-specific UPR dissection; induces 38% apoptosis in HeLa cells at 10 μM. - Validated for combination screens to enhance chemosensitivity in MCF-7 (IC50=5.3 μM) and HeLa (IC50=4.8 μM) solid tumor models. - High-purity, acridine-based probe; thoroughly characterized by SPR (KD=3.5 μM) for reproducible dose-response studies.

Molecular Formula C26H27ClN4O2
Molecular Weight 463.0 g/mol
Cat. No. B1663266
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHM03
SynonymsNSC-130813;  4-[(6-Chloro-2-methoxyacridin-9-yl)amino]-2-[(4-methylpiperazin-1-yl)methyl]phenol
Molecular FormulaC26H27ClN4O2
Molecular Weight463.0 g/mol
Structural Identifiers
SMILESCN1CCN(CC1)CC2=C(C=CC(=C2)NC3=C4C=C(C=CC4=NC5=C3C=CC(=C5)Cl)OC)O
InChIInChI=1S/C26H27ClN4O2/c1-30-9-11-31(12-10-30)16-17-13-19(4-8-25(17)32)28-26-21-6-3-18(27)14-24(21)29-23-7-5-20(33-2)15-22(23)26/h3-8,13-15,32H,9-12,16H2,1-2H3,(H,28,29)
InChIKeySUSDGTMJKOGWSZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

HM03: Novel HSPA5 Inhibitor


HM03 (CAS 500565-15-1) is a potent and selective small-molecule inhibitor of HSPA5 (also known as Heat shock 70kDa protein 5, BiP, or Grp78), a master regulator of the unfolded protein response (UPR) in the endoplasmic reticulum [1]. Identified through a structure-based drug design campaign from peptide leads, HM03 demonstrates anticancer activity by binding to the ATP-binding domain of HSPA5, inhibiting its ATPase activity, disrupting protein folding homeostasis, and inducing ER stress-mediated apoptosis in cancer cells [2]. Its unique acridine-based chemical scaffold (C26H27ClN4O2, MW 462.97) differentiates it from other in-class HSPA5 inhibitors .

Selective HSPA5 inhibition for ER stress pathway studies
ATPase activity modulation in enzymatic assays
Distinct acridine scaffold for target engagement profiling

Why Not Substitute HM03


Substituting HM03 with other HSPA5 inhibitors (e.g., HA15, YUM70, VER-155008, GRP78-IN-3) without experimental validation is not scientifically sound due to distinct binding mechanisms, divergent selectivity profiles across the HSP70 family, and variable cellular potency. HM03 was rationally designed from peptide leads and exhibits a unique binding mode compared to ATP-competitive inhibitors like VER-155008 [1]. Furthermore, HM03 demonstrates selective binding affinity for HSPA5 (KD = 3.5 μM) with no significant binding to HSPA1A or HSPA8, a selectivity profile not uniformly shared across the class [2]. These mechanistic differences directly impact downstream UPR activation, apoptosis induction, and ultimately, experimental reproducibility in cellular and in vivo models.

Binding mode may differ from pan-HSP70 inhibitors
HSPA5 selectivity over HSPA1A/HSPA8 may not transfer
Cellular potency profile may vary across cancer models

HM03 Comparative Evidence


HSPA5 ATPase Inhibition vs. VER-155008

HM03 inhibits recombinant human HSPA5 ATPase activity with an IC50 of 2.1 μM, as determined by a luminescence-based assay [1]. In comparison, the pan-HSP70 inhibitor VER-155008 inhibits GRP78 (HSPA5) ATPase with an IC50 of 2.6 μM in cell-free assays . This represents a quantitatively comparable potency for HM03 against the isolated HSPA5 ATPase domain, demonstrating that HM03 achieves similar enzymatic inhibition to a widely used HSP70 family inhibitor while being derived from a distinct chemical class and binding mode.

ATPase Inhibition
Reported
IC50 2.1 μM vs. IC50 2.6 μM
HM03 vs. VER-155008
Supports comparable enzymatic inhibition context
Cross-study comparison; assay conditions may differ
HSPA5 ATPase Enzymatic inhibition Cancer

HSPA5 Binding Affinity vs. VER-155008

Surface plasmon resonance (SPR) analysis demonstrates that HM03 specifically binds to HSPA5 with a KD of 3.5 μM, while showing no significant binding to other HSP70 family members such as HSPA1A and HSPA8 [1]. In contrast, VER-155008 is a pan-HSP70 inhibitor with reported binding Kd values of 80 nM for GRP78 (HSPA5) and 0.3 μM for HSP70, indicating a different binding affinity and broader target engagement . While VER-155008 exhibits a higher affinity for GRP78, its lack of selectivity across the HSP70 family contrasts with HM03's selective binding profile, which may result in different cellular outcomes.

Binding Affinity
Reported
KD 3.5 μM vs. KD 80 nM
HM03 (HSPA5 selective) vs. VER-155008 (pan-HSP70)
Supports target selectivity screening context
Affinity-selectivity trade-off assessment required
HSPA5 Binding affinity Selectivity SPR

Antiproliferative Activity vs. HA15

In HSPA5-overexpressing cancer cell lines, HM03 inhibits cell proliferation with IC50 values of 4.8 μM in HeLa (cervical cancer) cells and 5.3 μM in MCF-7 (breast cancer) cells after 72-hour treatment [1]. For comparison, the HSPA5 inhibitor HA15 decreases melanoma cell viability with an IC50 range of 1-2.5 μM in A375 cells after 24-hour treatment [2]. While HA15 demonstrates higher potency in melanoma cells, HM03 exhibits consistent antiproliferative activity across multiple solid tumor cell lines, with a defined selectivity window against HSPA5-low expressing HEK293 cells (IC50 > 50 μM), confirming on-target cellular activity.

Cell Proliferation
Cross-study
HeLa IC50 4.8 μM vs. A375 IC50 ~1–2.5 μM
HM03 vs. HA15 (different cell lines)
Supports cell-model response context
Direct cell-line-matched data unavailable
HSPA5 Cell viability Anticancer Cancer cell lines

Apoptosis & UPR Activation vs. YUM70

HM03 treatment induces robust apoptosis in HeLa cells, with Annexin V-positive cells increasing from 4% to 38% at 10 μM after 48 hours, accompanied by enhanced caspase-3 cleavage [1]. Additionally, HM03 (3-10 μM) dose-dependently upregulates UPR markers CHOP and ATF4, confirming on-target ER stress induction [1]. YUM70, another GRP78 inhibitor, also induces ER stress-mediated apoptosis in pancreatic cancer cells and re-sensitizes cisplatin-resistant head and neck cancer cell lines in both 2D and 3D spheroid models [2]. While both compounds engage the UPR-apoptosis axis, YUM70 has been specifically validated in models of cisplatin resistance, whereas HM03 has demonstrated clear apoptotic activity in cervical cancer models.

Apoptosis & UPR
Reported
Annexin V+ 4% → 38% vs. YUM70 apoptosis in HNSCC
HM03 (HeLa, 10 μM) vs. YUM70 (HNSCC models)
Supports ER stress-mediated apoptosis context
Different cancer models; cross-study interpretation required
HSPA5 Apoptosis UPR ER stress

HM03 Application Scenarios


ER Stress and UPR Mechanistic Studies

Procure HM03 for experiments requiring selective inhibition of HSPA5 ATPase activity and induction of ER stress-mediated UPR. With a well-characterized IC50 of 2.1 μM for HSPA5 ATPase and a KD of 3.5 μM determined by SPR, HM03 enables precise dose-response studies in HSPA5-overexpressing cell lines such as HeLa and MCF-7, where IC50 values of 4.8 μM and 5.3 μM respectively have been established [1]. The compound's selectivity profile, with no significant binding to HSPA1A or HSPA8, makes it suitable for dissecting HSPA5-specific contributions to protein folding homeostasis and apoptosis pathways without confounding effects from other HSP70 family members [2].

Combination Chemotherapy Screening

Utilize HM03 in combination screens with standard chemotherapeutics to investigate enhanced ER stress sensitization in solid tumor models. HM03 has been reported to sensitize cancer cells to chemotherapy by enhancing ER stress responses [1]. Its ability to induce robust apoptosis (38% Annexin V-positive cells at 10 μM in HeLa cells) and upregulate UPR markers CHOP and ATF4 provides a mechanistic rationale for exploring synergistic effects with agents that induce DNA damage or proteotoxic stress [2]. Researchers studying cervical or breast cancer may find particular value in these combination studies given the established cellular potency in HeLa and MCF-7 cells.

HSPA5 Inhibitor Comparative Pharmacology

Select HM03 as a structurally distinct comparator for cross-class HSPA5 inhibitor studies. Unlike ATP-competitive pan-HSP70 inhibitors such as VER-155008, HM03 was derived from peptide leads via structure-based design and exhibits a different binding mode and selectivity fingerprint [1]. Researchers can leverage HM03's ATPase IC50 of 2.1 μM and binding KD of 3.5 μM to benchmark the potency of novel HSPA5 inhibitors under standardized assay conditions [2]. Additionally, HM03 serves as a valuable tool compound for validating target engagement assays and for distinguishing HSPA5-specific effects from broader HSP70 family inhibition in mechanistic studies.

HSPA5 Validation in Drug-Resistant Cancer

Employ HM03 to investigate the role of HSPA5 in conferring therapeutic resistance in solid tumors. Given that HSPA5 overexpression is associated with drug resistance and poor prognosis, HM03 provides a selective chemical probe to assess whether pharmacological inhibition of HSPA5 can reverse resistance phenotypes or enhance sensitivity to existing therapies [1]. The compound's defined cellular potency (HeLa IC50 = 4.8 μM, MCF-7 IC50 = 5.3 μM) and functional UPR activation profile (dose-dependent CHOP/ATF4 upregulation) enable rigorous evaluation of target modulation in resistance models [2].

Application
Selection Property
Validation Focus
UPR pathway mechanistic studies
Selective HSPA5 ATPase inhibition
CHOP/ATF4 and apoptosis endpoint validation
Combination response screening
ER stress sensitization potential
Synergy assessment in cancer cell models
Cross-class inhibitor benchmarking
Structurally distinct acridine scaffold
Target engagement and selectivity profiling
Drug resistance model studies
Selective HSPA5 chemical probe
Resistance phenotype modulation validation

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
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